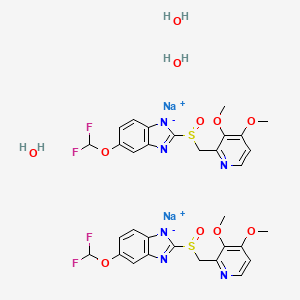
Pantoprazole sodium sesquihydrate
Cat. No. B1662483
Key on ui cas rn:
164579-32-2
M. Wt: 424.4 g/mol
InChI Key: RJRBTVMZZGMTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06933389B2
Procedure details


Pantoprazole free base (25 grams) was dissolved in a solution of acetonitrile (175 ml) and aqueous sodium hydroxide solution (2.7 grams in 5 ml of water) and stirred at a temperature of 25-35° C. till the clear solution results. The reaction solution was filtered through hyflow and washed the bed with acetonitrile (25 ml). Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour and the filtrate was stirred for about 1-2 hours to crystallize the solid mass. The separated solid mass was cooled to a temperature of 5-10° C. and further stirred for 3-4 hours. The solid was filtered, washed with Isopropyl ether (25 ml) and suck dried under vacuum. The wet solid was further dried at a temperature of 40-50° C. to afford crystalline Form-I of Pantoprazole sodium sesquihydrate.



Name
Pantoprazole sodium sesquihydrate
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S+:12]([O-:26])[C:13]2[NH:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:25])[F:24])=[CH:19][C:20]=3[N:21]=2)[C:8]=1[O:9][CH3:10].[OH-:27].[Na+:28]>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[OH2:27].[OH2:2].[OH2:2].[Na+:28].[Na+:28] |f:1.2,4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CN=C(C1OC)C[S+](C=2NC=3C=CC(=CC3N2)OC(F)F)[O-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at a temperature of 25-35° C. till the clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction solution was filtered through hyflow
|
WASH
|
Type
|
WASH
|
|
Details
|
washed the bed with acetonitrile (25 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour
|
|
Duration
|
0.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the filtrate was stirred for about 1-2 hours
|
|
Duration
|
1.5 (± 0.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize the solid mass
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The separated solid mass was cooled to a temperature of 5-10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred for 3-4 hours
|
|
Duration
|
3.5 (± 0.5) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Isopropyl ether (25 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
suck dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The wet solid was further dried at a temperature of 40-50° C.
|
Outcomes


Product
|
Name
|
Pantoprazole sodium sesquihydrate
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
